6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine
Description
6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 6-position and a 5-methyl-4-isoxazolyl moiety at the 2-position. The imidazo[1,2-a]pyridine scaffold is widely recognized for its pharmacological relevance, including applications in hypnotics (e.g., zolpidem), anti-tubercular agents, and cholinesterase inhibitors . The unique substitution pattern of this compound—particularly the isoxazole ring—distinguishes it from other derivatives and may influence its electronic properties, bioavailability, and target binding .
Properties
IUPAC Name |
5-methyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-8-3-4-12-14-11(7-15(12)6-8)10-5-13-16-9(10)2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUORHDOABMIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=C(ON=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
Central Nervous System Modulation
6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine has been identified as a potential modulator of the GABA receptor, which plays a crucial role in the central nervous system. Compounds that interact with this receptor can exhibit anxiolytic and sedative effects, making them valuable in treating anxiety disorders and other related conditions .
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit antimicrobial properties. For instance, studies have shown that certain structural modifications can enhance their effectiveness against various bacterial strains. The specific activity of 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine in this context remains under investigation but shows promise based on related compounds .
Antiprotozoal Agents
The compound has also been explored for its potential as an antiprotozoal agent. Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their efficacy against protozoan infections, suggesting that 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine could be a candidate for further studies in this area .
Example Synthesis Pathway
A typical synthesis pathway may involve:
- Formation of the Imidazo[1,2-a]pyridine Core through cyclization reactions involving appropriate nitrogen-containing precursors.
- Introduction of the Isoxazole Ring via reactions with isoxazole derivatives under acidic or basic conditions.
Case Study 1: GABA Receptor Modulation
In a study examining various imidazo[1,2-a]pyridine derivatives, researchers found that modifications at the nitrogen positions significantly influenced binding affinity to GABA receptors. The study highlighted the potential of these compounds in developing new anxiolytic medications with fewer side effects compared to traditional benzodiazepines .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing derivatives of imidazo[1,2-a]pyridine and testing their antimicrobial properties against clinical isolates of bacteria. The findings suggested that specific substitutions on the aromatic ring improved antibacterial activity, paving the way for further optimization of 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine for therapeutic use .
Mechanism of Action
The mechanism by which 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that lead to the desired biological response.
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Derivatives
Key Observations:
- Steric Considerations : The isoxazole ring is less bulky than biphenyl or adamantyl groups, which may favor interactions with narrow enzyme pockets (e.g., in cholinesterases or microbial targets) .
Physicochemical Properties
Predicted properties for structurally similar compounds (Table 2):
Table 2: Physicochemical Comparison
Implications for Drug Design:
- The isoxazole group may lower LogP compared to phenyl analogs, improving aqueous solubility.
- The methyl group at the 6-position likely enhances metabolic stability .
Biological Activity
6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine is a heterocyclic compound known for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its structural characteristics and the pharmacological properties associated with imidazo[1,2-a]pyridine derivatives.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 213.24 g/mol
- CAS Number : 478049-22-8
The structural framework of this compound includes an imidazo[1,2-a]pyridine core, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can effectively inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
| Class | Target | Function Inhibited |
|---|---|---|
| β-Lactams | PBPs | Peptidoglycan synthesis |
| Macrolides | rRNA of 50S ribosome subunit | Protein synthesis |
| Tetracyclines | rRNA of 30S ribosome subunit | Protein synthesis/mistranslation |
Anticancer Activity
The anticancer potential of 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine has been explored in various studies. Compounds in this category have shown to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Study: In Vitro Evaluation
A study investigated the cytotoxic effects of several imidazo[1,2-a]pyridine derivatives on human cancer cell lines. The findings indicated that certain substitutions on the imidazo scaffold significantly enhanced cytotoxicity against breast and lung cancer cell lines, suggesting a structure-activity relationship (SAR) that could be exploited for drug development.
The precise mechanism by which 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine exerts its biological effects involves interaction with specific molecular targets. These may include:
- Enzyme Inhibition : Certain derivatives have been shown to inhibit enzymes involved in critical cellular processes.
- Receptor Modulation : Interaction with receptors linked to disease pathways can lead to therapeutic effects.
Research Findings
Recent studies have highlighted the significance of this compound in various therapeutic areas:
- Mitochondrial Uncouplers : Research into imidazo[4,5-b]pyridine derivatives has revealed their potential as mitochondrial uncouplers, which may aid in treating metabolic disorders such as steatohepatitis .
- Antibacterial Discovery Challenges : The exploration of novel small-molecule antibacterials has underscored the importance of compounds like 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine in overcoming resistance mechanisms in bacteria .
- Cytotoxic Activities from Natural Products : The compound's structure has been compared with naturally occurring metabolites known for their cytotoxic effects, suggesting a potential pathway for developing new anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
